molecular formula C11H17N3 B12335465 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- CAS No. 850893-09-3

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-

Cat. No.: B12335465
CAS No.: 850893-09-3
M. Wt: 191.27 g/mol
InChI Key: YKRTWYJMOPPKGN-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- is a seven-membered heterocyclic compound containing nitrogen atoms. It is part of the azepine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .

Preparation Methods

The synthesis of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be achieved through various synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another approach is through multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds . Industrial production methods often involve one-pot synthesis procedures, which are efficient and cost-effective .

Chemical Reactions Analysis

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce azepine derivatives with reduced nitrogen atoms .

Scientific Research Applications

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be compared with other similar compounds such as benzodiazepines, oxazepines, and thiazepines. These compounds share a similar seven-membered ring structure but differ in the types and positions of heteroatoms within the ring. The unique combination of nitrogen atoms in 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- gives it distinct chemical and biological properties .

Similar Compounds

Properties

CAS No.

850893-09-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(pyrimidin-2-ylmethyl)azepane

InChI

InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2

InChI Key

YKRTWYJMOPPKGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CC2=NC=CC=N2

Origin of Product

United States

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